N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and related compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis. For example, Zhou et al. (2021) developed a high yield synthetic method for a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available precursors through nucleophilic substitution and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using techniques like X-ray diffraction, FT-IR, NMR, and computational chemistry methods. Khajehzadeh and Moghadam (2017) studied the molecular properties of a related antidepressant using DFT/B3LYP and PBEPBE methods, providing insights into the structural and molecular properties of similar compounds (Khajehzadeh & Moghadam, 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be diverse. For instance, Ali et al. (2019) explored the chemical reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, indicating the potential reaction pathways and chemical behaviors of related structures (Ali et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound. These properties can be assessed through experimental methods and computational predictions, as seen in the work of other related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and potential applications in various reactions, are also essential. Studies like those conducted by Liu et al. (2014) on 4-(N,N-Dimethylamino)pyridine hydrochloride demonstrate the methodologies used to understand the chemical properties of similar compounds (Liu et al., 2014).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c1-19(2)9-3-8-18-16(22)12-10-15(21)20(11-12)14-6-4-13(17)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNEOKKJZKVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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